Cas no 1496563-23-5 (Fmoc-O-(1-methylethyl)-Tyr-OH)

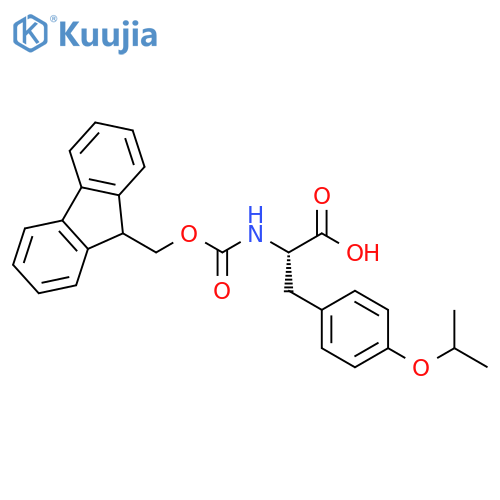

Fmoc-O-(1-methylethyl)-Tyr-OH structure

商品名:Fmoc-O-(1-methylethyl)-Tyr-OH

CAS番号:1496563-23-5

MF:C27H27NO5

メガワット:445.506987810135

CID:5148440

Fmoc-O-(1-methylethyl)-Tyr-OH 化学的及び物理的性質

名前と識別子

-

- L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(1-methylethyl)-

- Fmoc-O-(1-methylethyl)-Tyr-OH

-

- インチ: 1S/C27H27NO5/c1-17(2)33-19-13-11-18(12-14-19)15-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m0/s1

- InChIKey: QYFAVKQOQZZDKW-VWLOTQADSA-N

- ほほえんだ: C(O)(=O)[C@H](CC1=CC=C(OC(C)C)C=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Fmoc-O-(1-methylethyl)-Tyr-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7542193-2.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 2.5g |

$3530.0 | 2024-05-23 | |

| Enamine | EN300-7542193-10.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 10.0g |

$7742.0 | 2024-05-23 | |

| Enamine | EN300-7542193-5.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 5.0g |

$5221.0 | 2024-05-23 | |

| Enamine | EN300-7542193-0.25g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 0.25g |

$1657.0 | 2024-05-23 | |

| Enamine | EN300-7542193-1.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 1.0g |

$1801.0 | 2024-05-23 | |

| Enamine | EN300-7542193-0.1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 0.1g |

$1585.0 | 2024-05-23 | |

| Enamine | EN300-7542193-0.05g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 0.05g |

$1513.0 | 2024-05-23 | |

| Enamine | EN300-7542193-0.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid |

1496563-23-5 | 95% | 0.5g |

$1728.0 | 2024-05-23 |

Fmoc-O-(1-methylethyl)-Tyr-OH 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1496563-23-5 (Fmoc-O-(1-methylethyl)-Tyr-OH) 関連製品

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量